N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN4O/c12-9-7-14-11-4-3-10(15-16(9)11)13-6-8-2-1-5-17-8/h1-5,7H,6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVUEYHVOLHZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NN3C(=NC=C3I)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodine substituent: This is often done via electrophilic iodination using reagents such as iodine or N-iodosuccinimide.
Attachment of the furan-2-ylmethyl group: This step involves the alkylation of the imidazo[1,2-b]pyridazine core with a furan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Substitution Reactions at the Iodo Position
The 3-iodo substituent serves as a key reactive site for cross-coupling and nucleophilic substitution due to iodine’s role as a leaving group.
Suzuki–Miyaura Cross-Coupling
The iodine atom undergoes palladium-catalyzed coupling with boronic acids. For example:
-
Reaction of 3-iodoimidazo[1,2-b]pyridazine derivatives with aromatic boronic acids under Suzuki conditions yields aryl-substituted products (Table 1) .
| Substrate | Boronic Acid | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-iodoimidazo[1,2-b]pyridazine | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | 72% |
Buchwald–Hartwig Amination
The 3-iodo group can be replaced with amines. For instance:
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Coupling with trans-1,4-cyclohexyldiamine in the presence of Pd(OAc)₂/Xantphos produces diamino derivatives .
Functionalization of the Furan Sidechain
The furan-2-ylmethyl group participates in cycloaddition and oxidation reactions:
Diels–Alder Reactions
The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleimides), forming bicyclic adducts .
Oxidation to Keto Derivatives
Oxidation of the furan moiety using NaIO₄ or RuO₄ generates α,β-unsaturated ketones, which can undergo further condensation .
Heterocyclic Core Reactivity
The imidazo[1,2-b]pyridazine core participates in electrophilic substitution and ring-expansion reactions:
Nitration and Halogenation
-
Nitration at position 5 using HNO₃/H₂SO₄ yields nitro derivatives, which are reduced to amines for further functionalization .
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Bromination with NBS in DMF introduces bromine at position 7 .
Ring Expansion
Treatment with DMSO/I₂ at 110°C induces oxidative ring expansion to form quinazoline derivatives via α-iodoketone intermediates .
Antiproliferative Activity
In FLT3-ITD-positive AML cell lines (MV4-11, MOLM-13), analogs show GI₅₀ values of 1–9 nM, confirming target specificity .
Characterization Data
Mechanistic Insights
Iodine facilitates oxidative coupling via α-iodoketone intermediates (Scheme 1) :
-
Iodination : Reaction of the imidazo[1,2-b]pyridazine with I₂ generates α-iodoketone.
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Oxidation : DMSO oxidizes α-iodoketone to arylglyoxal.
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Condensation : Arylglyoxal reacts with amines to form iminium intermediates, yielding fused quinazolines.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The iodine substituent may play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and physicochemical properties of related imidazopyridazines:
Key Observations :
- N6-Substituents : The furan-2-ylmethyl group introduces an oxygen heterocycle, contrasting with piperidine (basic), tetrahydropyran (neutral), or pyrazine (aromatic) groups. Furan may reduce solubility compared to morpholine derivatives .
Antimalarial Activity
Compounds like 3-bromo-N-(1-methylpiperidin-4-yl)imidazo[1,2-b]pyridazin-6-amine (45% yield) exhibit antiplasmodial activity against Plasmodium falciparum, with IC50 values in the nanomolar range . The iodine analog may show improved potency due to enhanced halogen bonding with parasite targets.
Kinase Inhibition
3-{4-[(2R)-2-Aminopropoxy]phenyl}-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine (INN: Gandotinib) is a tyrosine kinase inhibitor with antineoplastic applications . The target compound’s iodine substituent could modulate kinase selectivity compared to fluorine or methylsulfinyl groups.
Scaffold Versatility
N-(Oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine serves as a versatile scaffold for drug discovery, emphasizing the role of substituents in tuning pharmacokinetic properties .
Biological Activity
N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound characterized by a furan ring and an imidazo[1,2-b]pyridazine core. Its molecular formula is , and it has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and drug discovery.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating various biological pathways. The presence of the iodine substituent may enhance its binding affinity to target sites, potentially increasing its efficacy as a therapeutic agent.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related heterocycles have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Similar compounds have been investigated as inhibitors of viral proteases, which are crucial for viral replication. For example, derivatives of imidazo[1,2-b]pyridazine have been explored for their ability to inhibit SARS-CoV-2 main protease (Mpro) with promising results in terms of potency and selectivity .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in analogous compounds within the same chemical class. This activity is likely mediated through the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
- Antiviral Screening : A study focused on structurally similar compounds demonstrated significant inhibition of SARS-CoV-2 Mpro with IC50 values ranging from 1.55 μM to 10.76 μM. These findings underscore the potential for this compound as a lead compound for further development in antiviral therapies .
- Antimicrobial Activity : In vitro studies have shown that related imidazo compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-function relationship analysis indicates that modifications to the furan or imidazo moieties can significantly affect potency against specific pathogens.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Antiviral, Antimicrobial | TBD |
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amines | Moderate Antimicrobial | 10 - 20 |
| N-(furan-2-ylmethyl)-1H-imidazole derivatives | Anticancer | 5 - 15 |
The table compares the biological activities and potencies of this compound with similar compounds.
Q & A
What synthetic strategies are recommended for preparing N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine, and how can reaction conditions be optimized?
Answer:
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclization of halogenated pyridazines with amines or via Buchwald-Hartwig amination for introducing aryl/alkyl groups . For the target compound:
- Step 1: Start with 3-iodoimidazo[1,2-b]pyridazin-6-amine as the core.
- Step 2: Use reductive amination or nucleophilic substitution to attach the furan-2-ylmethyl group. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can improve yields .
- Optimization: Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to enhance regioselectivity .
How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): Analyze , , and (if applicable) spectra to verify substituent positions and furan ring integrity. Compare with SGI-1776 analogs (e.g., imidazo[1,2-b]pyridazine core) .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected ~370–400 g/mol based on similar compounds) .
- X-ray Crystallography: Resolve iodine and furan group spatial arrangement to assess steric effects .
- Purity: Use HPLC with UV detection (≥98% purity; C18 column, acetonitrile/water gradient) .
What in vitro assays are suitable for preliminary evaluation of biological activity, and how should controls be designed?
Answer:
- Kinase Inhibition Profiling: Test against Pim-1, Pim-2, and Pim-3 kinases (IC50 determination via ADP-Glo™ assays), referencing SGI-1776 (IC50: 7–363 nM) .
- Antiproliferative Activity: Use cancer cell lines (e.g., leukemia MV4-11) with MTT assays. Include LY2784544 (a related kinase inhibitor) as a positive control .
- Controls: Use DMSO vehicle (≤0.1% v/v) and validate assays with known inhibitors (e.g., GSK2636771 for off-target checks) .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency and selectivity?
Answer:
- Modify Substituents:
- Assay Design: Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends. Compare with 3-(4-chloro-2-fluorobenzyl) analogs showing improved Pim-1 inhibition .
How can conflicting IC50 values across studies be resolved, particularly when comparing enzymatic vs. cellular assays?
Answer:
- Source Analysis: Check compound purity (HPLC) and assay conditions (e.g., ATP concentration in kinase assays). SGI-1776 shows IC50 variability (7–69 nM) depending on kinase isoform and cell type .
- Cellular Uptake: Measure intracellular concentrations via LC-MS to correlate enzymatic vs. cellular activity .
- Statistical Validation: Use triplicate runs and orthogonal assays (e.g., Western blot for phospho-substrates) .
What strategies mitigate poor aqueous solubility during in vivo studies?
Answer:
- Salt Formation: Use trifluoroacetate or sulfate salts (e.g., SGI-1776 sulfate salt solubility: 81 mg/mL in DMSO) .
- Formulation: Prepare PEG-based nanoemulsions or cyclodextrin complexes. For IV administration, use 10% DMSO/90% saline (v/v) .
- Prodrug Design: Introduce phosphate esters at the furan oxygen for enhanced bioavailability .
How can off-target effects be systematically evaluated, and what computational tools are recommended?
Answer:
- Proteome-wide Screening: Use thermal shift assays (CETSA) or affinity pulldown with biotinylated probes .
- In Silico Docking: Utilize AutoDock Vina or Schrödinger Suite to predict binding to unintended targets (e.g., GPR39 or Flt-3 kinases) .
- Transcriptomics: Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to identify aberrant pathways .
What pharmacokinetic parameters should be prioritized in rodent models, and how are they measured?
Answer:
- Key Metrics: Plasma half-life (t₁/₂), Cmax, and bioavailability (F%). For imidazo[1,2-b]pyridazines, expect t₁/₂ ~2–4 hours (similar to SGI-1776) .
- Analytical Method: LC-MS/MS in plasma (LLOQ: 1 ng/mL) with deuterated internal standards .
- Tissue Distribution: Conduct whole-body autoradiography using -labeled compound .
How can researchers address toxicity concerns related to the iodine substituent?
Answer:
- Metabolic Stability: Incubate with liver microsomes to assess deiodination. Compare with non-iodinated analogs .
- Genotoxicity: Perform Ames tests (TA98 strain) and micronucleus assays .
- In Vivo Safety: Monitor thyroid function (T3/T4 levels) in rodent models after 28-day dosing .
What crystallographic data is critical for patenting this compound, and how should polymorphs be characterized?
Answer:
- Required Data: Unit cell parameters, space group, and hydrogen bonding network (e.g., imidazo[1,2-b]pyridazine π-stacking interactions) .
- Polymorph Screening: Use solvent evaporation (e.g., ethanol/water) and analyze via PXRD/DSC. Reference crystalline forms of related EU-patented compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
